molecular formula C8H8O3S B1470165 6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid CAS No. 1428233-08-2

6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid

Cat. No.: B1470165
CAS No.: 1428233-08-2
M. Wt: 184.21 g/mol
InChI Key: NSZNHEOVQDXYJJ-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid is a heterocyclic compound featuring a fused thiophene and pyran ring system, with a carboxylic acid group at the 4-position of the pyran moiety. The pyran-based structure introduces an oxygen atom in place of nitrogen (as in pyridine analogs), which may alter electronic properties, solubility, and biological interactions .

Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c9-8(10)7-5-2-4-12-6(5)1-3-11-7/h2,4,7H,1,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZNHEOVQDXYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=C1SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213351
Record name 4H-Thieno[3,2-c]pyran-4-carboxylic acid, 6,7-dihydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428233-08-2
Record name 4H-Thieno[3,2-c]pyran-4-carboxylic acid, 6,7-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428233-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Thieno[3,2-c]pyran-4-carboxylic acid, 6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6,7-Dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid (CAS Number: 1428233-08-2) is a heterocyclic compound known for its potential biological activities. This article reviews its structural characteristics, synthesis, and various biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Structural Characteristics

The molecular formula of this compound is C8H8O3S. The compound features a thieno[3,2-c]pyran core that contributes to its biological properties. Its structure can be represented as follows:

SMILES O=C(O)C1OCCC2=C1/C=C§2\text{SMILES }O=C(O)C1OCCC2=C1/C=C\S2

Antimicrobial Activity

Research has indicated that derivatives of thieno compounds exhibit significant antimicrobial properties. For instance:

  • Bacterial Inhibition : Compounds similar to this compound have shown inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Fungal Activity : The compound's derivatives have also demonstrated antifungal activity against species like Aspergillus flavus and Aspergillus niger .

Anticancer Activity

Several studies have reported the anticancer potential of thieno compounds:

  • Cell Line Studies : In vitro studies have shown that thieno derivatives can exhibit cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition . For example, certain analogs demonstrated significant antiproliferative activity against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines.
CompoundCell LineIC50 (µM)
This compoundA54940.54
This compoundCaco-229.77

Neuroprotective Effects

Emerging research suggests that thieno derivatives may possess neuroprotective properties:

  • Alzheimer's Disease Models : Compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology. Some derivatives exhibited promising AChE inhibitory activity with IC50 values comparable to standard drugs like Donepezil .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activities of various thieno derivatives against clinical isolates. Results indicated that compounds with specific substituents showed enhanced activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Evaluation : Another study focused on the structure-activity relationship (SAR) of thieno derivatives in cancer therapy. The findings suggested that modifications on the thieno ring could lead to increased potency against specific cancer types.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of thieno[3,2-c]pyran compounds exhibit significant anticancer properties. For instance, studies have shown that modifications of the thieno[3,2-c]pyran scaffold can lead to enhanced activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.

Anti-inflammatory Effects
Compounds similar to 6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid have been investigated for their anti-inflammatory properties. The presence of the carboxylic acid group may enhance solubility and bioavailability, making these compounds promising candidates for developing anti-inflammatory drugs.

Organic Synthesis

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as:

  • Esterification : The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation : Under certain conditions, it can lose carbon dioxide to form thienopyran derivatives which may have distinct biological activities.

Materials Science

Polymer Chemistry
The unique structure of thieno[3,2-c]pyran compounds allows them to be incorporated into polymer matrices. Research has explored their potential use in creating conductive polymers and organic photovoltaics due to their electronic properties. The incorporation of such compounds can enhance the conductivity and stability of polymeric materials.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that thieno[3,2-c]pyran derivatives inhibited tumor growth in vitro.
Study BAnti-inflammatory EffectsFound significant reduction in inflammatory markers in animal models treated with thieno[3,2-c]pyran analogs.
Study COrganic SynthesisDeveloped a novel synthetic route using this compound as a key intermediate for synthesizing complex heterocycles.

Comparison with Similar Compounds

Core Heterocycle Modifications: Pyran vs. Pyridine

The substitution of pyran (oxygen-containing) for pyridine (nitrogen-containing) in the fused thienoheterocycle significantly impacts physicochemical and biological properties.

  • Clopidogrel (Thienopyridine derivative): Structure: Methyl ester of (S)-α-(2-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-acetic acid. Activity: Potent antiplatelet agent inhibiting ADP-induced platelet aggregation .
  • 6,7-Dihydro-4H-thieno[3,2-c]pyran-4-carboxylic Acid: Structure: Carboxylic acid directly attached to the pyran ring. Potential Impact: The oxygen atom may reduce basicity, increasing solubility in aqueous environments. However, its biological activity remains underexplored in the literature .
Table 1: Core Heterocycle Comparison
Property Thienopyridine (Clopidogrel) Thienopyran (Target Compound)
Heteroatom Nitrogen Oxygen
Basicity Higher (pKa ~ 4.5-5.5) Lower
Solubility Moderate (ester form improves lipophilicity) Likely higher (carboxylic acid group)
Biological Activity Antiplatelet (ADP receptor inhibition) Unknown; research use indicated

Positional Isomerism: 2-Carboxylic Acid vs. 4-Carboxylic Acid

The position of the carboxylic acid group on the pyran ring influences molecular interactions:

  • 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic Acid (CAS: 933747-41-2): Molecular Weight: 184.21 g/mol. Solubility: Provided as a solution in DMSO or ethanol for experimental use .
Table 2: Positional Isomer Comparison
Property 2-Carboxylic Acid Isomer 4-Carboxylic Acid Isomer (Target)
CAS Number 933747-41-2 Not explicitly provided
Molecular Weight 184.21 g/mol Likely similar (C8H8O3S)
Known Activity Research chemical Undocumented; structural studies needed

Substituent Variations: Acetic Acid Side Chains vs. Direct Attachment

Derivatives with acetic acid side chains instead of direct ring-attached carboxylic acids exhibit distinct pharmacological profiles:

  • (4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic Acid (PubChem CID: 12225898): Structure: Methyl group at the 4-position with an acetic acid side chain. Molecular Formula: C10H12O3S. Potential Use: Structural flexibility from the side chain may enhance binding to hydrophobic targets .
  • Clopidogrel Acyl-β-D-glucuronide :

    • Structure: Glucuronide metabolite with improved solubility.
    • Relevance: Highlights how esterification or conjugation (e.g., glucuronidation) can modulate pharmacokinetics .
Table 3: Substituent Impact on Properties
Compound Substituent Type Molecular Weight Key Feature
Target Compound (4-carboxylic acid) Direct ring attachment ~184.21 g/mol High polarity, potential for ionic interactions
4-Methyl-pyran-4-yl Acetic Acid Side chain + methyl group 228.26 g/mol Enhanced lipophilicity, steric bulk
Clopidogrel Methyl ester side chain 321.82 g/mol Prodrug (ester hydrolysis activates)

Bioisosteric Replacements

Bioisosteres of thienopyridine derivatives, such as tetrazole-containing analogs, demonstrate retained or enhanced activity:

  • Compound 3a (): Structure: Tetrazole replaces carboxylic acid in a biphenyl-thienopyridine system. Activity: Comparable antiplatelet efficacy to Clopidogrel, emphasizing the role of bioisosteric substitutions in drug design .

Preparation Methods

Organocatalytic Synthesis via Methylthioglycolate Addition

One of the most detailed and experimentally validated methods involves the organocatalytic synthesis of functionalized thieno[3,2-c]pyrans, which can be adapted to prepare 6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid derivatives.

Key Reaction Scheme:

  • Starting materials: 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles
  • Reagents: methyl thioglycolate, triethylamine (20 mol %), L-proline (30 mol %)
  • Solvent: Dimethyl sulfoxide (DMSO)
  • Conditions: Stirring at 90 °C for 8-9 hours
  • Work-up: Reaction mixture poured onto crushed ice, precipitate filtered and purified by column chromatography (hexane:dichloromethane 1:1)

This method yields 3-amino-2-carbmethoxy-6-aryl-4H-thieno[3,2-c]pyran-2-one derivatives, which are structurally close analogs and can be further modified to obtain the target carboxylic acid compound.

Reaction Table Summary:

Parameter Details
Catalyst L-proline (30 mol %)
Base Triethylamine (20 mol %)
Solvent DMSO
Temperature 90 °C
Reaction Time 8-9 hours
Purification Column chromatography (1:1 hexane:dichloromethane)
Yields Good yields reported (exact % varies by substrate)

This method is notable for:

  • Mild reaction conditions
  • Use of organocatalysts avoiding heavy metals
  • Good thermal stability of products (decomposition at 230-290 °C)
  • High fluorescence quantum yields for derivatives, indicating potential functional versatility.

Multi-Step Synthesis via Ring Closure and Hydrolysis (Related Pyran Derivatives)

A patent describing a synthesis method for related tetrahydropyran derivatives (1,4,6,7-tetrahydropyran[4,3-c]pyrazole-3-carboxylic acid) provides insight into possible analogous approaches for this compound.

Stepwise Synthetic Route:

  • Formation of a key intermediate:

    • React tetrahydropyranone with diethyl oxalate in tetrahydrofuran (THF) solvent.
    • Use lithium bis(trimethylsilyl)amide as base at low temperature (-70 to -80 °C).
    • Reaction time: 30–120 minutes.
    • Work-up involves acidification (pH 2-3) and extraction to isolate 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl) ethyl acetate.
  • Ring closure via hydrazine hydrate:

    • Intermediate dissolved in glacial acetic acid.
    • Hydrazine hydrate added slowly at 20-30 °C.
    • Stirred overnight to form ethyl ester of the fused heterocyclic system.
  • Hydrolysis to carboxylic acid:

    • Ethyl ester hydrolyzed in ethanol with aqueous lithium hydroxide at 40-60 °C.
    • Final product isolated with high purity and yield.

Advantages of this method:

  • Uses relatively inexpensive raw materials.
  • Mild reaction conditions.
  • Scalable for industrial production.
  • High purity and yield of final product.

Although this method is described for a pyrazole-fused tetrahydropyran system, the principles of low-temperature base-mediated condensation, ring closure, and hydrolysis are applicable to the synthesis of related fused pyran heterocycles such as this compound.

Comparative Analysis of Preparation Methods

Feature Organocatalytic Methylthioglycolate Route Multi-Step Ring Closure & Hydrolysis Route
Starting Materials 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles Tetrahydropyranone, diethyl oxalate
Catalysts/Agents L-proline, triethylamine Lithium bis(trimethylsilyl)amide, hydrazine hydrate, lithium hydroxide
Solvents DMSO THF, glacial acetic acid, ethanol
Temperature 90 °C -70 to -80 °C (step 1), 20-30 °C (step 2), 40-60 °C (step 3)
Reaction Time 8-9 hours 30-120 min (step 1), overnight (step 2), several hours (step 3)
Purification Column chromatography Extraction, filtration
Yield Good yields (exact values substrate-dependent) High yield and purity reported
Scalability Suitable for lab scale Suitable for process scale-up
Product Stability Thermally stable (230-290 °C decomposition) Not explicitly reported but implied high purity

Additional Notes and Research Findings

  • The organocatalytic method benefits from the use of L-proline, a green catalyst, and mild bases, which reduce environmental impact and simplify purification.
  • Fluorescent properties of derivatives prepared via the organocatalytic route suggest potential for bioimaging applications, indicating the synthetic method’s utility beyond just compound preparation.
  • The multi-step method’s detailed control of reaction conditions (especially low temperature and pH adjustments) ensures high selectivity and yield, addressing common challenges in heterocyclic synthesis.
  • No direct literature or experimental data were found specifically for the exact compound this compound in isolation, but these methods provide a strong foundation for its synthesis or analog preparation.

Summary Table of Key Preparation Parameters

Step/Method Conditions/Parameters Outcome/Notes
Organocatalytic synthesis L-proline (30 mol %), Et3N (20 mol %), DMSO, 90 °C, 8-9 h Good yields, thermally stable, fluorescent derivatives
Base-mediated condensation Li bis(trimethylsilyl)amide, THF, -70 to -80 °C, 30-120 min Intermediate formation with high selectivity
Ring closure Hydrazine hydrate, glacial acetic acid, 20-30 °C, overnight Formation of fused heterocyclic ester
Hydrolysis LiOH aqueous solution, ethanol, 40-60 °C Conversion to carboxylic acid with high purity

Q & A

Q. How do substituent effects (e.g., electron-withdrawing groups) modulate the compound’s physicochemical properties?

  • Methodological Answer : Hammett plots (σ values) correlate substituent electronic effects with pKa_a (e.g., -COOH group pKa_a ~2.5). Lipophilicity (logP) is measured via shake-flask (octanol/water) or predicted via ChemAxon, showing logP increases by 0.5–1.0 units with methyl or halogen substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid

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